molecular formula C19H23NO B1265936 p-Butoxybenzylidene p-ethylaniline CAS No. 29743-15-5

p-Butoxybenzylidene p-ethylaniline

Cat. No.: B1265936
CAS No.: 29743-15-5
M. Wt: 281.4 g/mol
InChI Key: AUVREZVTBBIYLI-UHFFFAOYSA-N
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Description

p-Butoxybenzylidene p-ethylaniline is an organic compound known for its unique liquid-crystalline properties. It is a member of the aniline family, specifically classified as a liquid crystal due to its ability to exhibit different phases, such as smectic and nematic, depending on the temperature . This compound has garnered interest in various scientific fields due to its structural and functional properties.

Biochemical Analysis

Biochemical Properties

4-Butyloxybenzal-4-ethylaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of 4-Butyloxybenzal-4-ethylaniline to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of 4-Butyloxybenzal-4-ethylaniline on different cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Butyloxybenzal-4-ethylaniline has been observed to affect the MAPK/ERK signaling pathway, which is essential for cell growth and differentiation. Additionally, it can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, 4-Butyloxybenzal-4-ethylaniline exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their structure and function. For instance, 4-Butyloxybenzal-4-ethylaniline can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. This compound can also activate transcription factors, leading to changes in gene expression that affect cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Butyloxybenzal-4-ethylaniline change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Butyloxybenzal-4-ethylaniline is relatively stable under controlled conditions, but it can degrade over time when exposed to air and light. Long-term exposure to this compound has been associated with changes in cellular metabolism and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Butoxybenzylidene p-ethylaniline typically involves the condensation of 4-butyloxybenzaldehyde with 4-ethylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions . The reaction mixture is then purified through recrystallization to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same condensation reaction, but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

p-Butoxybenzylidene p-ethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxybenzal-4-ethylaniline
  • 4-Ethoxybenzal-4-ethylaniline
  • 4-Propoxybenzal-4-ethylaniline

Uniqueness

p-Butoxybenzylidene p-ethylaniline is unique due to its specific alkoxy and ethyl substituents, which influence its phase transition temperatures and liquid-crystalline behavior. Compared to similar compounds, it exhibits distinct smectic and nematic phases at different temperatures, making it particularly valuable for studying phase transitions and developing advanced materials .

Properties

IUPAC Name

1-(4-butoxyphenyl)-N-(4-ethylphenyl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-3-5-14-21-19-12-8-17(9-13-19)15-20-18-10-6-16(4-2)7-11-18/h6-13,15H,3-5,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVREZVTBBIYLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Record name 4-BUTYLOXYBENZAL-4-ETHYLANILINE
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DSSTOX Substance ID

DTXSID4024698, DTXSID50860439
Record name 4-Butyloxybenzal-4'-ethylaniline
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Record name 1-(4-Butoxyphenyl)-N-(4-ethylphenyl)methanimine
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Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

4-butyloxybenzal-4-ethylaniline is an off-white powder. (NTP, 1992)
Record name 4-BUTYLOXYBENZAL-4-ETHYLANILINE
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992)
Record name 4-BUTYLOXYBENZAL-4-ETHYLANILINE
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CAS No.

29743-15-5
Record name 4-BUTYLOXYBENZAL-4-ETHYLANILINE
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4-Butyloxybenzal-4'-ethylaniline
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Record name NSC171003
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Record name 4-Butyloxybenzal-4'-ethylaniline
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Melting Point

104.9 °F (Turbid) (NTP, 1992)
Record name 4-BUTYLOXYBENZAL-4-ETHYLANILINE
Source CAMEO Chemicals
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is unique about the structure of 4O.8 in its smectic H phase?

A1: 4O.8 exhibits a unique three-dimensional structure in its smectic H phase. Research using X-ray diffraction reveals a monoclinic lattice with specific dimensions []. The molecules within this structure are arranged in layers, with a slight tilt relative to the layer plane, and a specific shift between consecutive layers. This arrangement leads to a "herringbone-type packing" of the molecules [].

Q2: How are the molecules of 4O.8 arranged within the smectic layers?

A2: Within the smectic layers, 4O.8 molecules are arranged with their long axes roughly perpendicular to the layer plane, forming columns that extend throughout the structure []. These columns are packed in a nearly hexagonal pattern within the layers. This specific molecular organization contributes to the unique properties of the smectic H phase in 4O.8.

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